

# 2-Methoxy-4-methylbenzaldehyde molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-4-methylbenzaldehyde** for Researchers and Drug Development Professionals

## Abstract

**2-Methoxy-4-methylbenzaldehyde** is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring methoxy and methyl groups on the benzaldehyde scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its core chemical properties, validated synthesis protocols, analytical characterization techniques, and key applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

## Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. **2-Methoxy-4-methylbenzaldehyde** is a solid at room temperature with a defined molecular structure and weight.

| Property          | Value                                         | Source(s)                               |
|-------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 150.17 g/mol                                  | <a href="#">[1]</a> <a href="#">[3]</a> |
| IUPAC Name        | 2-methoxy-4-methylbenzaldehyde                |                                         |
| CAS Number        | 57415-35-7                                    | <a href="#">[4]</a>                     |
| Melting Point     | 40-43 °C                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 258 °C                                        | <a href="#">[4]</a>                     |
| Density           | 1.062 g/cm <sup>3</sup>                       | <a href="#">[4]</a>                     |
| Canonical SMILES  | CC1=CC(=C(C=C1)C=O)OC                         |                                         |
| InChIKey          | KVTOUUODKAHJCM-UHFFFAOYSA-N                   |                                         |

## Synthesis Methodology: Methylation of 4-methylsalicylaldehyde

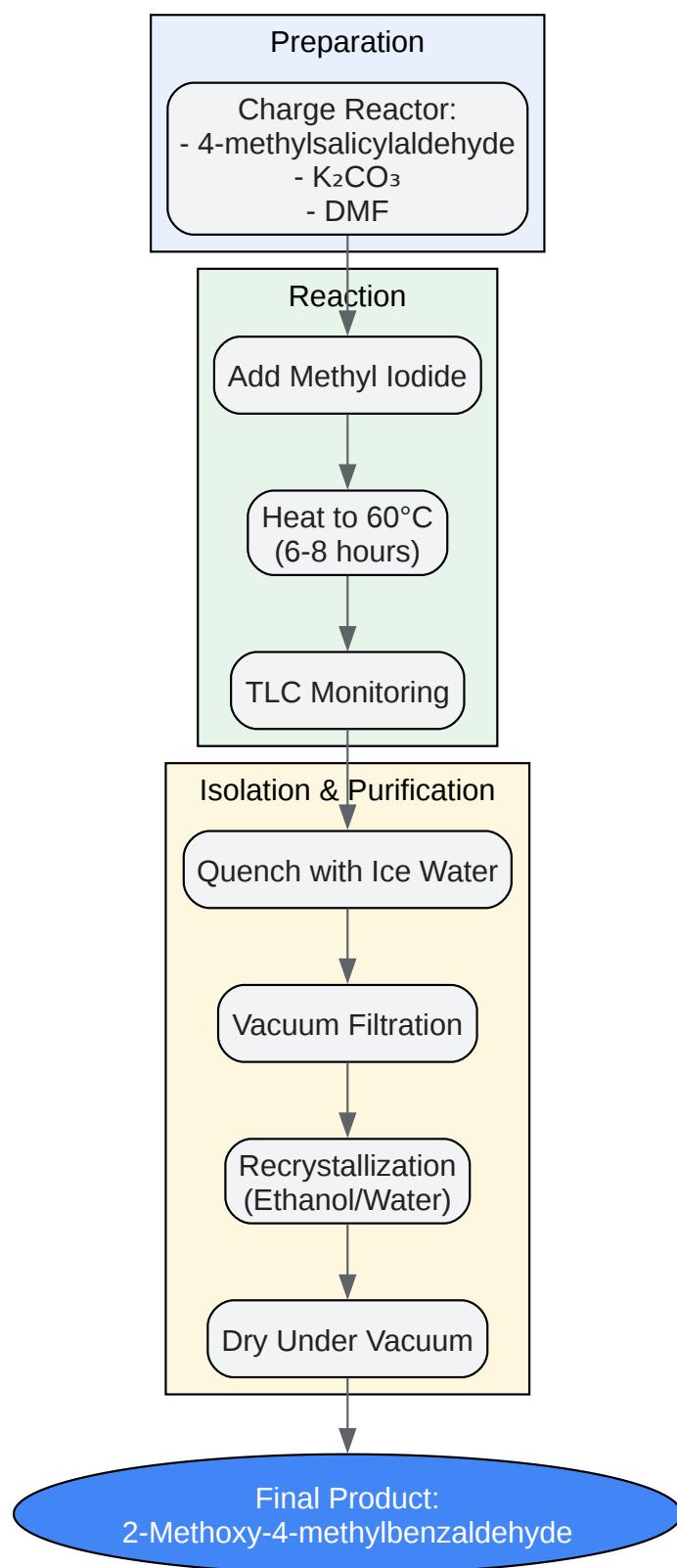
The synthesis of **2-Methoxy-4-methylbenzaldehyde** can be efficiently achieved through various routes. One of the most reliable and high-yielding methods is the O-methylation of the corresponding phenolic precursor, 4-methylsalicylaldehyde. This reaction is a classic example of a Williamson ether synthesis.

## Causality and Experimental Rationale

The selection of reagents and conditions is critical for maximizing yield and purity.

- Base (Potassium Carbonate, K<sub>2</sub>CO<sub>3</sub>): A moderately strong, inexpensive base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. K<sub>2</sub>CO<sub>3</sub> is ideal as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.

- Solvent (N,N-dimethyl-formamide, DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
- Methylating Agent (Methyl Iodide,  $\text{CH}_3\text{I}$ ): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide, facilitating a rapid  $\text{S}_{\text{n}}2$  reaction with the phenoxide.


## Detailed Experimental Protocol

This protocol is based on a reported synthesis with a 92% yield.[\[4\]](#)

- Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylaldehyde (10.0 g, 73.4 mmol) and N,N-dimethyl-formamide (100 mL).
- Addition of Base: Add anhydrous potassium carbonate (15.2 g, 110.1 mmol, 1.5 equivalents) to the solution. Stir the suspension vigorously.
- Methylation: Slowly add methyl iodide (12.5 g, 5.5 mL, 88.1 mmol, 1.2 equivalents) to the suspension at room temperature.
- Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts.
- Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-Methoxy-4-methylbenzaldehyde** as a crystalline solid.

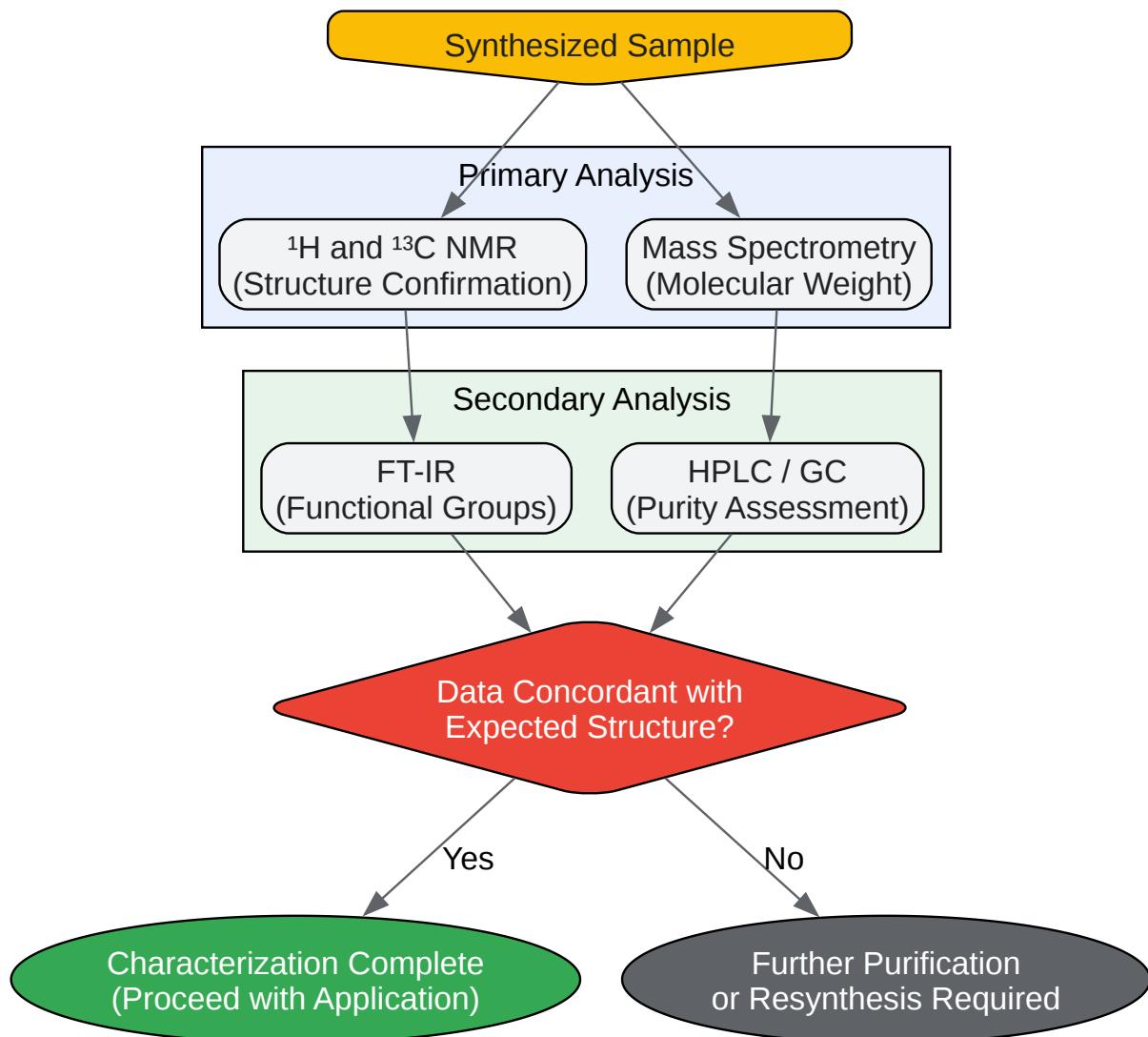
- Validation: Dry the final product under vacuum and characterize using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methoxy-4-methylbenzaldehyde**.

## Analytical Characterization


Rigorous analytical validation is non-negotiable in scientific research and drug development. The structural identity and purity of synthesized **2-Methoxy-4-methylbenzaldehyde** must be confirmed using a suite of spectroscopic techniques.

## Expected Spectroscopic Signatures

The following table summarizes the expected data from key analytical methods.

| Technique                 | Expected Observations                                                                                                                                                                                                                                                                                                                                                                                                           |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR        | <ul style="list-style-type: none"><li>- Aldehyde proton (CHO) singlet at <math>\delta</math> 9.8-10.2 ppm.</li><li>- Aromatic protons (3H) in the <math>\delta</math> 6.8-7.8 ppm region, showing characteristic splitting patterns.</li><li>- Methoxy protons (OCH<sub>3</sub>) singlet at <math>\delta</math> 3.8-4.0 ppm.</li><li>- Methyl protons (Ar-CH<sub>3</sub>) singlet at <math>\delta</math> 2.3-2.5 ppm.</li></ul> |
| <sup>13</sup> C NMR       | <ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) at <math>\delta</math> 188-192 ppm.</li><li>- Aromatic carbons in the <math>\delta</math> 110-165 ppm region.</li><li>- Methoxy carbon (OCH<sub>3</sub>) at <math>\delta</math> 55-57 ppm.</li><li>- Methyl carbon (Ar-CH<sub>3</sub>) at <math>\delta</math> 20-22 ppm.</li></ul>                                                                                |
| FT-IR (cm <sup>-1</sup> ) | <ul style="list-style-type: none"><li>- Strong C=O stretch (aldehyde) at ~1680-1700 cm<sup>-1</sup>.</li><li>- C-H stretches (aromatic) at ~3000-3100 cm<sup>-1</sup>.</li><li>- C-H stretches (aliphatic) at ~2850-2960 cm<sup>-1</sup>.</li><li>- Strong C-O stretch (aryl ether) at ~1250-1270 cm<sup>-1</sup>.</li></ul>                                                                                                    |
| Mass Spec.                | <ul style="list-style-type: none"><li>- Molecular Ion Peak [M]<sup>+</sup> at m/z = 150.</li><li>- Key fragment ions corresponding to the loss of H (m/z 149), CHO (m/z 121), and OCH<sub>3</sub> (m/z 119).</li></ul> <p><a href="#">[5]</a><a href="#">[6]</a></p>                                                                                                                                                            |

## Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive spectroscopic analysis.

## Applications in Research and Drug Development

The utility of **2-Methoxy-4-methylbenzaldehyde** lies in its capacity to act as a versatile intermediate for constructing more complex molecular architectures. Its aldehyde functional group is a reactive handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, while the substituted aromatic ring forms the core of the target molecule.

## Synthesis of Bioactive Heterocycles

This compound is a documented reagent in the synthesis of several classes of compounds with therapeutic potential:

- Tachykinin NK2 Receptor Antagonists: It has been used to synthesize antagonists of the tachykinin NK2 receptor, which are being investigated for the treatment of Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders.[4][7]
- [3,2-d]pyrimidine Derivatives: It serves as a starting material for building [3,2-d]pyrimidine derivatives, a scaffold found in many biologically active compounds.[4][7]

The broader class of substituted benzaldehydes are foundational in medicinal chemistry, serving as precursors for pharmaceuticals, agrochemicals, and fine chemicals.[8][9] For instance, the related compound 2,3,4-Trimethoxybenzaldehyde is a key starting material for the anti-anginal drug Trimetazidine.[10] This highlights the importance of the substituted benzaldehyde motif in accessing diverse and potent pharmacophores.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications, **2-Methoxy-4-methylbenzaldehyde** presents moderate hazards.[5]

| Hazard Class           | GHS Code | Statement                        |
|------------------------|----------|----------------------------------|
| Skin Irritation        | H315     | Causes skin irritation           |
| Eye Irritation         | H319     | Causes serious eye irritation    |
| Respiratory Irritation | H335     | May cause respiratory irritation |

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it should be kept in a cool, dry place, refrigerated at 2-8°C.[4]

## References

- PubChem. (n.d.). **2-Methoxy-4-methylbenzaldehyde**. National Center for Biotechnology Information.
- LookChem. (n.d.). **2-Methoxy-4-methylbenzaldehyde**.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ChemSynthesis. (n.d.). **2-methoxy-4-methylbenzaldehyde**.
- designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYL BENZALDEHYDE.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- PubChemLite. (n.d.). **2-methoxy-4-methylbenzaldehyde** (C9H10O2).
- NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook.
- ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Methoxy-4-methylbenzaldehyde | lookchem [lookchem.com]
- 5. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-methoxy-4-methylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Methoxy-4-methylbenzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112801#2-methoxy-4-methylbenzaldehyde-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)